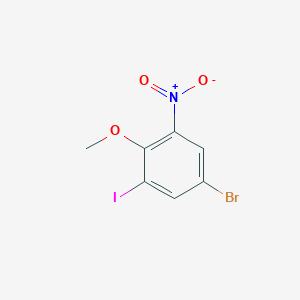

4-Bromo-2-iodo-6-nitroanisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-iodo-6-nitroanisole is an aromatic compound with the molecular formula C7H5BrINO3 It is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-nitroanisole typically involves a multi-step process. One common method includes:

Nitration: The introduction of a nitro group to the anisole ring. This is usually achieved by reacting anisole with a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The addition of a bromine atom to the nitrated anisole. This step can be carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safe handling of hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-iodo-6-nitroanisole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Major Products:

Substitution: Depending on the substituent introduced, products can include various substituted anisoles.

Reduction: The primary product is 4-Bromo-2-iodo-6-aminoanisole.

Coupling: Products include biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

4-Bromo-2-iodo-6-nitroanisole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-iodo-6-nitroanisole depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and interaction with biological targets .

Comparaison Avec Des Composés Similaires

4-Bromo-2-iodoaniline: Similar structure but with an amino group instead of a nitro group.

4-Bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a nitro group.

4-Bromoanisole: Lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions

Uniqueness: 4-Bromo-2-iodo-6-nitroanisole is unique due to the combination of bromine, iodine, and nitro groups on the anisole ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Activité Biologique

4-Bromo-2-iodo-6-nitroanisole is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C_9H_7BrI_N_2O_3, with a molecular weight of approximately 324.07 g/mol. The compound features a nitro group, bromine, and iodine substituents on an anisole backbone, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as those related to bacterial cell wall synthesis and cancer cell proliferation.

- Cell Signaling Modulation : It is hypothesized that the compound interacts with signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains, including resistant bacteria.

Antibacterial Properties

Research indicates that this compound has significant antibacterial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has demonstrated promising anticancer activity in vitro. Specific studies have reported cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 | 15.0 | |

| Capan-1 | 25.0 | |

| MCF-7 | 30.0 |

These values indicate the concentration required to inhibit cell growth by 50%.

Antiviral Properties

In addition to antibacterial and anticancer activities, preliminary findings suggest potential antiviral effects, particularly against certain viruses like coronaviruses.

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chloro-6-nitroanisole | Chlorine instead of iodine | Moderate antibacterial activity |

| 4-Iodo-2-bromo-6-nitroanisole | Iodine replaces bromine | Enhanced anticancer properties |

| 4-Bromo-6-nitroaniline | Lacks methoxy group | Lower overall efficacy |

This table highlights how variations in structure can influence biological activity.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of halogenated nitroanilines reported that this compound exhibited strong inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This finding suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In another study, the compound was tested against a panel of cancer cell lines. It was found to induce apoptosis in HCT-116 cells through the activation of caspase pathways, indicating its mechanism of action could involve programmed cell death promotion.

Propriétés

IUPAC Name |

5-bromo-1-iodo-2-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOUTSIFAJBDGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.